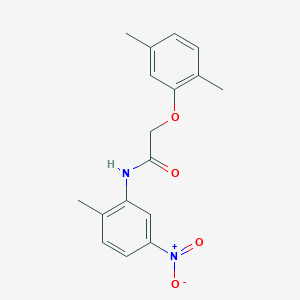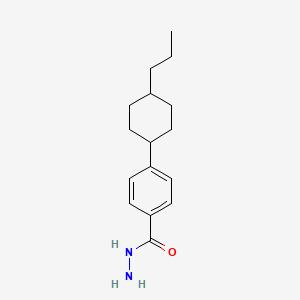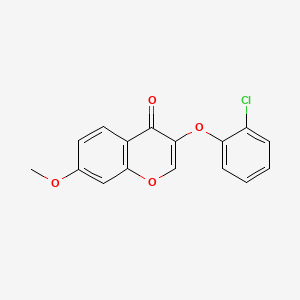
3-(2,4-dichlorophenyl)-N-(3-fluorophenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,4-dichlorophenyl)-N-(3-fluorophenyl)acrylamide, also known as DFP-1, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of acrylamide derivatives, which have been extensively studied for their diverse biological activities.
Mechanism of Action
The mechanism of action of 3-(2,4-dichlorophenyl)-N-(3-fluorophenyl)acrylamide involves the inhibition of cyclooxygenase-2 (COX-2) activity, which is an enzyme responsible for the production of prostaglandins. Prostaglandins are lipid molecules that play a crucial role in inflammation and pain. By inhibiting COX-2 activity, 3-(2,4-dichlorophenyl)-N-(3-fluorophenyl)acrylamide reduces the production of prostaglandins, leading to reduced inflammation and pain.
Biochemical and Physiological Effects:
3-(2,4-dichlorophenyl)-N-(3-fluorophenyl)acrylamide has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that 3-(2,4-dichlorophenyl)-N-(3-fluorophenyl)acrylamide inhibits the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). In addition, 3-(2,4-dichlorophenyl)-N-(3-fluorophenyl)acrylamide has been shown to reduce the expression of COX-2 and inducible nitric oxide synthase (iNOS), which are enzymes involved in inflammation and pain.
Advantages and Limitations for Lab Experiments
3-(2,4-dichlorophenyl)-N-(3-fluorophenyl)acrylamide has several advantages for lab experiments, including its high potency and selectivity for COX-2 inhibition. However, 3-(2,4-dichlorophenyl)-N-(3-fluorophenyl)acrylamide has some limitations, including its poor solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Future Directions
3-(2,4-dichlorophenyl)-N-(3-fluorophenyl)acrylamide has great potential for future research, and several directions can be pursued. One area of research could focus on the development of more potent and selective COX-2 inhibitors based on the structure of 3-(2,4-dichlorophenyl)-N-(3-fluorophenyl)acrylamide. Another area of research could involve the investigation of the anti-tumor properties of 3-(2,4-dichlorophenyl)-N-(3-fluorophenyl)acrylamide and its potential use as a chemotherapeutic agent. Additionally, further studies could investigate the potential of 3-(2,4-dichlorophenyl)-N-(3-fluorophenyl)acrylamide as a therapeutic agent for other inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
Conclusion:
3-(2,4-dichlorophenyl)-N-(3-fluorophenyl)acrylamide is a promising compound with potential applications in various fields. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Future research directions could focus on the development of more potent and selective COX-2 inhibitors, investigation of its anti-tumor properties, and potential therapeutic applications for other inflammatory diseases.
Synthesis Methods
3-(2,4-dichlorophenyl)-N-(3-fluorophenyl)acrylamide can be synthesized using a simple and efficient method. One of the most commonly used methods involves the reaction of 2,4-dichlorophenyl isocyanate with 3-fluorophenylacrylic acid in the presence of a base catalyst. The resulting product is then purified by column chromatography to obtain pure 3-(2,4-dichlorophenyl)-N-(3-fluorophenyl)acrylamide.
Scientific Research Applications
3-(2,4-dichlorophenyl)-N-(3-fluorophenyl)acrylamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. Several studies have reported the biological activities of 3-(2,4-dichlorophenyl)-N-(3-fluorophenyl)acrylamide, including its anti-inflammatory, analgesic, and anti-tumor properties.
properties
IUPAC Name |
(E)-3-(2,4-dichlorophenyl)-N-(3-fluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2FNO/c16-11-6-4-10(14(17)8-11)5-7-15(20)19-13-3-1-2-12(18)9-13/h1-9H,(H,19,20)/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBDDXYXRFXULOF-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)C=CC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)NC(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-methoxyphenyl)-N'-{[(2-methylphenoxy)acetyl]oxy}ethanimidamide](/img/structure/B5751608.png)
![4-{[3-(methoxycarbonyl)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl]amino}-4-oxobutanoic acid](/img/structure/B5751615.png)

![1-{3-[(4-chlorophenyl)thio]propanoyl}-4-methylpiperazine](/img/structure/B5751639.png)



![3-{3-[2-cyano-2-(4-cyanophenyl)vinyl]-1H-indol-1-yl}propanamide](/img/structure/B5751693.png)



![N-(3,4-dimethylphenyl)-4-[(2,2-dimethylpropanoyl)amino]benzamide](/img/structure/B5751719.png)
![N'-{[2-(4-chloro-3-methylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5751727.png)
![3-{[2-(4-methylphenyl)-4-quinazolinyl]amino}phenol](/img/structure/B5751734.png)